molecular formula C18H27NO3 B8673729 4-[(Benzyloxy)methyl]-1-Boc-piperidine

4-[(Benzyloxy)methyl]-1-Boc-piperidine

Cat. No.: B8673729
M. Wt: 305.4 g/mol
InChI Key: ZMXQSXFBPWGOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Benzyloxy)methyl]-1-Boc-piperidine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry. Its structure incorporates a piperidine ring, a privileged scaffold in drug discovery, which is doubly protected: the amine is safeguarded by a tert-butoxycarbonyl (Boc) group, while a benzyloxy moiety protects a hydroxymethyl side chain. This protection strategy makes it a valuable building block for the synthesis of more complex molecules, as it allows for selective deprotection and further functionalization under orthogonal conditions. Piperidine derivatives are fundamental constructs in the development of bioactive molecules, with documented applications in central nervous system (CNS) targeting agents . Specifically, benzyloxy-substituted piperidines have been identified as key scaffolds in the discovery of novel dopamine receptor 4 (D4R) antagonists, which are investigated as potential therapeutic tools for Parkinson's disease and related disorders . Furthermore, the piperidine ring is a common feature in FDA-approved pharmaceuticals and compounds evaluated as monoamine oxidase (MAO) inhibitors, highlighting its significance in neurodegenerative disease research . This compound is intended for use by qualified researchers as a synthetic precursor in the exploration of new chemical entities for pharmacological study. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 4-(phenylmethoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c1-18(2,3)22-17(20)19-11-9-16(10-12-19)14-21-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3

InChI Key

ZMXQSXFBPWGOAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyloxy)methyl]-1-Boc-piperidine typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the benzyloxymethyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then reacted with benzyl chloromethyl ether in the presence of a base to introduce the benzyloxymethyl group.

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)methyl]-1-Boc-piperidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxymethyl group can be oxidized to form a benzyloxycarbonyl group.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used for substitution reactions.

Major Products Formed

    Oxidation: Benzyloxycarbonyl derivatives.

    Reduction: Free amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[(Benzyloxy)methyl]-1-Boc-piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Benzyloxy)methyl]-1-Boc-piperidine involves its ability to act as a protecting group for the piperidine nitrogen, thereby preventing unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring. The benzyloxymethyl group can also be cleaved under specific conditions, providing additional versatility in synthetic applications .

Comparison with Similar Compounds

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 122860-33-7)

  • Structural Similarity : 0.97
  • Key Differences : Replaces the Boc group with a benzyloxycarbonyl (Cbz) group and substitutes benzyloxymethyl with hydroxymethyl.
  • Implications: The Cbz group is cleaved via hydrogenolysis, offering an alternative deprotection strategy compared to Boc .
  • Applications : Intermediate in peptide synthesis and drug candidates requiring orthogonal protection strategies .

1-Cbz-4-(aminomethyl)piperidine (CAS 157023-34-2)

  • Structural Similarity : 0.95
  • Key Differences: Features an aminomethyl group instead of benzyloxymethyl.
  • Implications :
    • The primary amine enables further functionalization (e.g., amide bond formation) but requires protection during synthesis.
    • Increased basicity due to the amine group may affect pharmacokinetics in drug candidates.
  • Applications : Precursor for bioactive molecules, including kinase inhibitors and antiviral agents .

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (CAS 10314-99-5)

  • Key Differences : Contains a reactive chlorocarbonyl group at the 4-position.
  • Implications :
    • The chlorocarbonyl group facilitates nucleophilic acyl substitution, making it a versatile intermediate for amide or ester formation .
    • Higher reactivity necessitates careful handling and storage.
  • Applications : Custom synthesis of piperidine-based pharmaceuticals and agrochemicals .

4-Anilino-1-Boc-piperidine (Item No. 29119)

  • Key Differences: Substitutes benzyloxymethyl with an anilino group (aromatic amine).
  • Reduced steric hindrance compared to benzyloxymethyl may improve synthetic yields.
  • Applications : Precursor in opioid synthesis, particularly for fentanyl analogs .

4-Benzyloxy-2,6-difluorophenylboronic acid

  • Key Differences : Boronic acid replaces the piperidine core, and the benzyloxy group is attached to a fluorinated benzene ring.
  • Implications :
    • Boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
    • Fluorine atoms enhance metabolic stability and electronegativity, relevant in medicinal chemistry.
  • Applications : Building block for fluorinated pharmaceuticals and materials science .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Key Functional Groups Applications
This compound Not Provided C₁₈H₂₅NO₃ Boc, benzyloxymethyl Opioid intermediates, drug synthesis
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate 122860-33-7 C₁₅H₁₉NO₃ Cbz, hydroxymethyl Peptide synthesis, orthogonal protection
1-Cbz-4-(aminomethyl)piperidine 157023-34-2 C₁₅H₂₀N₂O₂ Cbz, aminomethyl Kinase inhibitors, antiviral agents
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate 10314-99-5 C₁₄H₁₆ClNO₃ Cbz, chlorocarbonyl Custom pharmaceutical intermediates
4-Anilino-1-Boc-piperidine 29119 C₁₆H₂₂N₂O₂ Boc, anilino Opioid precursor (e.g., fentanyl analogs)
4-Benzyloxy-2,6-difluorophenylboronic acid Not Provided C₁₃H₁₁BF₂O₂ Benzyloxy, boronic acid, fluorine Suzuki-Miyaura couplings, fluorinated drugs

Research Findings and Trends

  • Protection Group Strategies : Boc is preferred for acid-labile intermediates, while Cbz is used in hydrogenation-compatible syntheses .
  • Substituent Effects : Benzyloxymethyl groups enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs, whereas hydroxymethyl groups improve solubility for parenteral formulations .
  • Reactivity : Chlorocarbonyl and boronic acid derivatives are pivotal in diversifying molecular architectures through cross-coupling and amidation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[(Benzyloxy)methyl]-1-Boc-piperidine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the Boc (tert-butoxycarbonyl) group can be introduced to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by benzyloxymethylation at the 4-position using benzyl chloromethyl ether. Reaction optimization should consider temperature (-78°C for sensitive intermediates) and stoichiometric control to minimize side reactions like carbamate decomposition .
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., Boc group resonance at ~1.4 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture and strong acids/bases, which can cleave the carbamate .
  • Safety : Use fume hoods, nitrile gloves, and safety goggles. Although acute toxicity data are limited for this compound, structurally similar piperidine derivatives (e.g., 4-Benzylpiperidine) may cause skin/eye irritation .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor impurities.
  • TLC : Employ silica gel plates with ethyl acetate/hexane (3:7) mobile phase; Boc-protected compounds typically exhibit Rf = 0.4–0.6 .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Enantioselective deprotonation using chiral bases like sec-BuLi/(-)-sparteine complexes can generate chiral centers. Computational modeling (DFT) predicts thermodynamic control favoring pro-S hydrogen removal, but experimental selectivity remains moderate (er = 87:13). Optimize reaction time and temperature (-78°C) to suppress competing pathways (e.g., carbamate addition) .

Q. What strategies resolve contradictions in reported hazards for piperidine derivatives?

  • Data Reconciliation : Cross-reference SDSs for analogous compounds (e.g., 4-Benzylpiperidine vs. Benzyl piperidinecarboxylates ). Discrepancies in irritation/toxicity data may arise from purity variations (>99% vs. ≤100%) or functional group differences. Conduct in vitro assays (e.g., Ames test for mutagenicity) to validate risks .

Q. How does this compound interact with biological macromolecules in drug discovery?

  • Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., opioid receptors). Molecular docking simulations can predict binding poses, leveraging the benzyloxy group’s hydrophobicity for π-π stacking .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Scale-Up Considerations : Batch vs. flow chemistry: Continuous flow systems improve heat/mass transfer for exothermic reactions. Monitor enantiomeric excess (ee) via chiral HPLC at each step. Catalytic asymmetric methods (e.g., organocatalysts) may replace stoichiometric chiral bases .

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